3-(2,4-dimethoxyphenyl)-8-(4-methoxyphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile
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Overview
Description
3-(2,4-dimethoxyphenyl)-8-(4-methoxyphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile is a complex organic compound characterized by its unique structural framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4-dimethoxyphenyl)-8-(4-methoxyphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrido[2,1-b][1,3,5]thiadiazine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions. The reaction often requires heating and the use of catalysts to facilitate the formation of the thiadiazine ring.
Introduction of Substituents: The 2,4-dimethoxyphenyl and 4-methoxyphenyl groups are introduced through electrophilic aromatic substitution reactions. These reactions typically use reagents such as methoxybenzene derivatives and appropriate electrophiles.
Oxidation and Functionalization: The final steps involve oxidation to introduce the oxo group and functionalization to add the carbonitrile group. Common reagents for these steps include oxidizing agents like potassium permanganate and cyanide sources like sodium cyanide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques like chromatography, and stringent quality control measures to ensure consistency in large-scale production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can target the oxo group, converting it to a hydroxyl group under appropriate conditions.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nitrating agents, sulfonating agents.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydroxylated derivatives.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of pyrido[2,1-b][1,3,5]thiadiazines in various chemical reactions.
Biology
Biologically, this compound has potential applications in drug discovery and development. Its structural framework is similar to that of several bioactive molecules, making it a candidate for screening in pharmacological assays.
Medicine
In medicine, derivatives of this compound are explored for their potential therapeutic effects. They may exhibit activities such as anti-inflammatory, antimicrobial, or anticancer properties, depending on their specific functional groups and molecular interactions.
Industry
Industrially, this compound can be used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its ability to undergo various chemical modifications.
Mechanism of Action
The mechanism of action of 3-(2,4-dimethoxyphenyl)-8-(4-methoxyphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and the functional groups present on the compound.
Comparison with Similar Compounds
Similar Compounds
3-(2,4-dimethoxyphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile: Lacks the 4-methoxyphenyl group.
8-(4-methoxyphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile: Lacks the 2,4-dimethoxyphenyl group.
Uniqueness
The uniqueness of 3-(2,4-dimethoxyphenyl)-8-(4-methoxyphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile lies in its specific combination of substituents, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C23H23N3O4S |
---|---|
Molecular Weight |
437.5 g/mol |
IUPAC Name |
3-(2,4-dimethoxyphenyl)-8-(4-methoxyphenyl)-6-oxo-2,4,7,8-tetrahydropyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile |
InChI |
InChI=1S/C23H23N3O4S/c1-28-16-6-4-15(5-7-16)18-11-22(27)26-13-25(14-31-23(26)19(18)12-24)20-9-8-17(29-2)10-21(20)30-3/h4-10,18H,11,13-14H2,1-3H3 |
InChI Key |
PKZZAYBEDBUGCO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2CC(=O)N3CN(CSC3=C2C#N)C4=C(C=C(C=C4)OC)OC |
Origin of Product |
United States |
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